3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid
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Overview
Description
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H8ClNO2S2 and its molecular weight is 309.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid and its derivatives are of significant interest in synthetic organic chemistry due to their reactivity and potential for further functionalization. A study by Lethu et al. (2011) explored the synthesis of this compound through aromatic nucleophilic substitutions and palladium-catalyzed reactions. This work demonstrated the compound's utility in generating a library of ester derivatives evaluated for protein farnesyltransferase inhibitory activity, with some showing promising submicromolar activities Lethu, S., & Dubois, J. (2011). Additionally, the synthesis and antimicrobial activity of Schiff bases derived from similar thiophene compounds have been investigated, showing the versatility of thiophene derivatives in developing new antimicrobial agents Arora, M., Saravanan, J., Mohan, S., & Bhattacharjee, S. (2013).
Protein Farnesyltransferase Inhibition
Another critical area of research involves the compound's role as an inhibitor of protein farnesyltransferase, a key enzyme in the post-translational modification of proteins. Lethu, Ginisty, Bosc, and Dubois (2009) discovered that 3-(4-chlorophenyl)-4-cyano-5-thioalkylthiophene 2-carboxylic acids serve as potent farnesyltransferase inhibitors. Their studies highlighted the potential of these compounds in the treatment of diseases related to protein farnesyltransferase activity, emphasizing the importance of the thiophene ring structure in medicinal chemistry Lethu, S., Ginisty, M., Bosc, D., & Dubois, J. (2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S2/c1-18-13-9(6-15)10(11(19-13)12(16)17)7-2-4-8(14)5-3-7/h2-5H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQTQYIJRVXIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370948 |
Source
|
Record name | 3-(4-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116525-66-7 |
Source
|
Record name | 3-(4-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.